Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- typically involves the reaction of pyrimidine derivatives with bromomethylating agents. One common method involves the reaction of pyrimidine-2,4-diamine with bromomethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- stands out due to its unique bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .
Properties
CAS No. |
101348-32-7 |
---|---|
Molecular Formula |
C9H10BrN5 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
WDKGMVOPUGQGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.